molecular formula C17H21N5O3 B7183292 N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide

Cat. No.: B7183292
M. Wt: 343.4 g/mol
InChI Key: BVHRBLVEKILOHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a morpholine ring, and a benzyl group, making it a unique structure with interesting chemical properties.

Properties

IUPAC Name

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c18-16(23)12-22-10-14(8-19-22)20-17(24)15-11-21(6-7-25-15)9-13-4-2-1-3-5-13/h1-5,8,10,15H,6-7,9,11-12H2,(H2,18,23)(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHRBLVEKILOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(CN1CC2=CC=CC=C2)C(=O)NC3=CN(N=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrazole ring, followed by the introduction of the morpholine ring and the benzyl group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular signaling pathways.

    Medicine: It has potential therapeutic applications, including as a drug candidate for treating certain diseases due to its unique chemical structure.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-4-benzylmorpholine-2-carboxamide include:

  • N-[1-(2-amino-2-oxoethyl)pyrazol-4-yl]-2-(2-phenoxyethoxy)benzamide
  • 2,2’-Bipyridine
  • 4,4’-Dimethyl-2,2’-dipyridyl

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and rings, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.